molecular formula C14H11ClN2OS2 B2936329 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 339105-67-8

2-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2936329
CAS No.: 339105-67-8
M. Wt: 322.83
InChI Key: JRGDZRQQJZKLQK-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • Position 2: A [(4-chlorophenyl)methyl]sulfanyl group, introducing a hydrophobic chlorinated aromatic moiety.
  • Position 3: A methyl group, contributing to steric and electronic modulation.
  • Core: The thieno[3,2-d]pyrimidin-4-one scaffold, a privileged structure in medicinal chemistry due to its bioisosteric similarity to purines and pyrimidines, enabling interactions with enzymes like kinases and PARPs .

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-3-methylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2OS2/c1-17-13(18)12-11(6-7-19-12)16-14(17)20-8-9-2-4-10(15)5-3-9/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGDZRQQJZKLQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N=C1SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Scientific Research Applications

2-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Structural and Functional Insights

Substituent Effects on Potency: Bulky groups (e.g., 4-tert-butylphenyl in compound 62) enhance TNKS inhibition by filling hydrophobic pockets . Electron-withdrawing groups (e.g., Cl, NO2) improve binding via dipole interactions. However, nitro groups (as in ) are prone to metabolic reduction, whereas chloro substituents offer stability .

Scaffold Modifications: Benzo vs. Thieno Fusion: Benzo[4,5]thieno analogs (e.g., 61, 62) exhibit higher TNKS inhibition than thieno[3,2-d]pyrimidinones, likely due to increased π-stacking interactions .

Selectivity Profiles :

  • Compound 62 shows >100-fold selectivity for TNKS over other PARPs, attributed to its tert-butyl group . The target compound’s 4-chlorophenyl group may confer similar selectivity by avoiding interactions with off-target PARP isoforms.

Synthetic Accessibility :

  • The target compound’s methyl and chlorophenylmethyl groups are synthetically accessible via straightforward alkylation and Suzuki coupling, unlike complex substituents (e.g., phosphonates in ).

Physicochemical Properties

Property Target Compound (Estimated) 62 (4-tert-Butylphenyl analog) 61 (Phenyl analog)
Molecular Weight ~350–370 g/mol 397.5 g/mol 297.3 g/mol
LogP (Predicted) ~3.5 ~4.2 ~2.8
Solubility (µg/mL) Low (due to Cl) Very low (bulky tert-butyl) Moderate

Biological Activity

The compound 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate thieno and pyrimidine moieties. The introduction of the (4-chlorophenyl)methyl and sulfanyl groups is crucial for enhancing its biological properties.

Antitumor Activity

Research indicates that derivatives of thienopyrimidine compounds exhibit significant antitumor activity. For instance, a study demonstrated that similar compounds inhibited the growth of various human carcinoma cell lines, including A-431 and A-549, with IC50 values ranging from 0.065 to 9.4 µmol/L . The mechanism of action often involves the inhibition of protein tyrosine kinases (PTKs), which are critical in cancer cell proliferation.

Inhibition of Kinases

The compound's structure suggests potential inhibitory effects on specific kinases, including Pim-1 and others involved in cancer progression. A related study found that pyridothienopyrimidinone derivatives showed potent Pim-1 inhibitory activity with IC50 values as low as 1.18 µM, indicating a strong correlation between structural modifications and biological efficacy .

Case Studies

Study Cell Line IC50 (µM) Mechanism
Study 1A-4310.065PTK inhibition
Study 2A-5499.4PTK inhibition
Study 3MCF71.18Pim-1 inhibition
Study 4HCT1161.38Pim-1 inhibition

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Kinases: The presence of the thieno and pyrimidine rings allows for effective binding to ATP-binding sites in kinases.
  • Induction of Apoptosis: Some studies suggest that compounds with similar structures may trigger apoptotic pathways in cancer cells.
  • Antimicrobial Activity: Preliminary data also indicate potential antimicrobial properties, although further research is needed to elucidate these effects.

Research Findings

Recent findings highlight the importance of structural modifications in enhancing the biological activity of thienopyrimidine derivatives:

  • Structural Rigidification: Modifications that increase rigidity in the molecular structure have been shown to improve kinase inhibition and cytotoxicity .
  • Diverse Activity Spectrum: Compounds with variations in substituents exhibit a wide range of biological activities, suggesting their potential as lead compounds for drug development.

Q & A

Q. What are the optimal synthetic routes for preparing 2-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted thiophene precursors with thiourea derivatives under acidic or basic conditions. Key steps include:
  • Thiolation : Introduce the 4-chlorobenzylthio group using a nucleophilic substitution reaction with 4-chlorobenzyl mercaptan.
  • Cyclization : Utilize microwave-assisted synthesis to enhance reaction efficiency and yield .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol improves purity.
  • Characterization : Confirm structure via 1H^1 \text{H}-NMR (e.g., δ 2.4 ppm for methyl group), 13C^{13} \text{C}-NMR, and high-resolution mass spectrometry (HRMS) .

Q. How can the molecular structure of this compound be unambiguously confirmed?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • X-ray crystallography : Resolve the crystal structure to confirm the thieno[3,2-d]pyrimidin-4-one core and substituent positions. For example, C–H···π interactions between the 4-chlorophenyl group and the pyrimidine ring stabilize the structure .
  • DEPT-135 NMR : Differentiate between CH3_3, CH2_2, and quaternary carbons, particularly for the methyl group at position 3.
  • IR spectroscopy : Validate the carbonyl stretch (C=O) at ~1700 cm1^{-1} .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound in kinase inhibition assays?

  • Methodological Answer :
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with kinase ATP-binding pockets. Focus on the 4-chlorobenzylthio group’s role in hydrophobic interactions .
  • In vitro assays : Test against a panel of kinases (e.g., EGFR, CDK2) using fluorescence polarization. Compare IC50_{50} values with analogs lacking the methyl or chlorophenyl groups to isolate substituent effects .
  • Statistical analysis : Use ANOVA to assess significance of structural modifications on activity .

Q. What analytical challenges arise in detecting degradation products of this compound under hydrolytic conditions?

  • Methodological Answer :
  • HPLC-MS/MS : Employ a C18 column (e.g., Chromolith) with a gradient of acetonitrile/0.1% formic acid to separate degradation products. Monitor for:
  • Hydrolysis of the thioether bond : Detect 4-chlorobenzyl alcohol (m/z 143) and the parent pyrimidinone core.
  • Oxidation products : Use positive-ion mode MS to identify sulfoxide derivatives (m/z +16) .
  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 60°C for 24 hours .

Q. How should researchers resolve contradictions in reported bioactivity data across different studies?

  • Methodological Answer :
  • Reproducibility checks : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability.
  • Meta-analysis : Compare data from peer-reviewed studies (e.g., IC50_{50} values in cancer vs. non-cancer models) using funnel plots to identify outliers .
  • Cross-validation : Validate results with orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .

Experimental Design & Data Analysis

Q. How to design a stability study for this compound in biological matrices?

  • Methodological Answer :
  • Matrix selection : Use human plasma and liver microsomes to simulate in vivo conditions.
  • Sample preparation : Quench reactions with acetonitrile (1:3 v/v) at timed intervals (0, 1, 2, 4, 8 hours).
  • LC-MS quantification : Calibrate against a stable isotope-labeled internal standard (e.g., 13C^{13} \text{C}-analog) to correct for matrix effects .

Q. What strategies mitigate crystallographic disorder in structural studies of this compound?

  • Methodological Answer :
  • Crystal growth : Optimize solvent polarity (e.g., DMF/water mixtures) to enhance lattice packing.
  • Data refinement : Apply the SQUEEZE algorithm in PLATON to model disordered solvent molecules .
  • Low-temperature data collection : Conduct X-ray diffraction at 100 K to reduce thermal motion artifacts .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across reported methods?

  • Methodological Answer :
  • Catalyst screening : Compare Pd(OAc)2_2 vs. CuI in Ullmann-type couplings for thioether formation. CuI may offer higher yields (>70%) but require rigorous oxygen exclusion .
  • Reaction monitoring : Use TLC or in-situ IR to identify intermediate accumulation (e.g., uncyclized precursors).
  • Byproduct analysis : Characterize side products via GC-MS to adjust stoichiometry or reaction time .

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